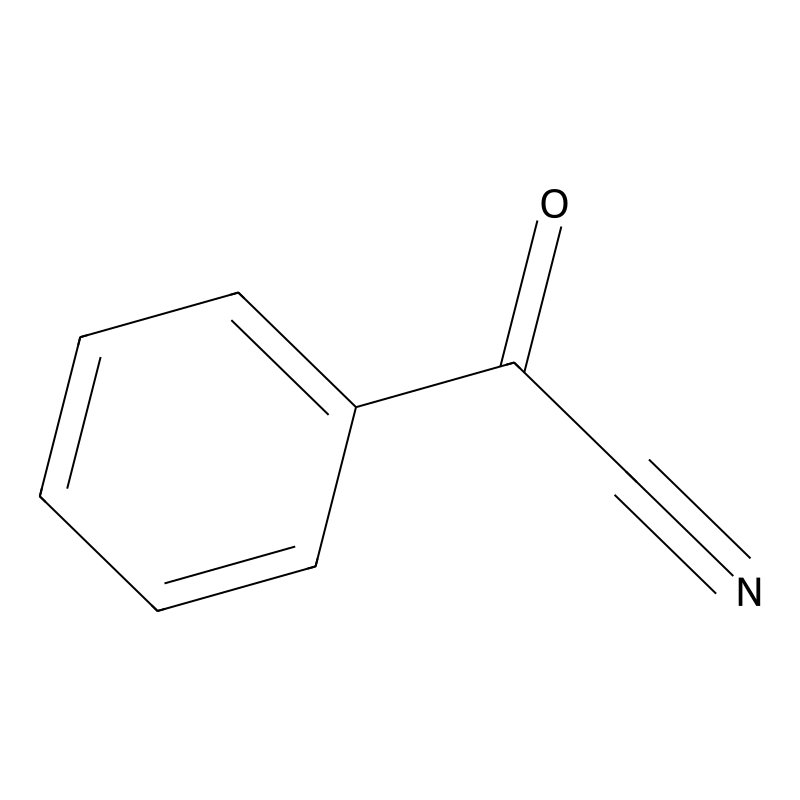

Benzoyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Acylation agent: BzCN functions as a selective acylation agent for introducing a benzoyl group (C6H5CO-) onto various organic molecules like amino compounds. This property plays a crucial role in synthesizing diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. Source: Sigma-Aldrich, Benzoyl cyanide 98% (CAS No. 613-90-1):

- "Green" alternative: BzCN, in combination with ionic liquids, has been explored as a greener alternative to conventional acylation methods using pyridine and benzoyl chloride. This approach offers advantages like milder reaction conditions, improved efficiency, and reduced environmental impact. Source: Ashok K Prasad et al., "'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid," Bioorganic & Medicinal Chemistry 13(14) (2005): 4467-4472: )

Mechanistic Studies:

- Reduction mechanisms: BzCN serves as a model substrate for studying the mechanisms of reduction reactions in various solvents like acetonitrile, N,N-dimethylformamide, and their mixtures. This research helps understand the underlying principles and factors influencing electron transfer processes. Source: Sigma-Aldrich, Benzoyl cyanide 98% (CAS No. 613-90-1):

Microbial Activity:

- Biodegradation: Certain bacterial species, like Rhodococcus sp. CCZU10-1, have been identified to possess the ability to degrade BzCN through hydrolysis. This research contributes to the understanding of microbial catabolic pathways and their potential applications in bioremediation of nitrile-containing pollutants. Source: Li Zhang et al., "Biosynthesis of benzoylformic acid from benzoyl cyanide by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system," Journal of Industrial Microbiology & Biotechnology 39(1) (2012): 135-142: )

Benzoyl cyanide is an organic compound with the chemical formula C₈H₅NO, characterized as an alpha-ketonitrile and an aromatic ketone. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is notable for its role as a precursor in various chemical syntheses, particularly in the production of herbicides and pharmaceuticals. Benzoyl cyanide is also recognized for its biological activity, serving as a pheromone in certain species, which highlights its significance beyond mere chemical utility .

- Hydrolysis: It can be hydrolyzed to yield phenylacetic acid.

- Pinner Reaction: This reaction leads to the formation of phenylacetic acid esters.

- Hydrogenation: This process converts benzoyl cyanide into β-phenethylamine.

- Bromination: The compound can undergo bromination to produce PhCHBrCN.

- Base-induced Reactions: These reactions allow for the formation of new carbon-carbon bonds, leveraging the compound's active methylene unit .

Benzoyl cyanide exhibits various biological activities, including its function as a pheromone in certain species. Its derivatives are utilized in pharmaceutical formulations, contributing to the development of drugs such as antiarrhythmics, antidepressants, and antihistamines. Additionally, benzoyl cyanide's derivatives demonstrate significant pharmacological effects, making it a valuable compound in medicinal chemistry .

The synthesis of benzoyl cyanide can be achieved through several methods:

- Reaction with Benzoyl Chloride: Benzoyl cyanide can be synthesized by reacting benzoyl chloride with an alkali cyanide (e.g., sodium cyanide) in the presence of a carboxylic acid nitrile and a copper(I) salt at elevated temperatures (50° to 160° C) .

- Kolbe Nitrile Synthesis: This method involves the reaction of benzyl chloride with sodium cyanide.

- Oxidative Decarboxylation: Phenylalanine can be converted into benzoyl cyanide through oxidative decarboxylation.

- Arylation of Silyl-substituted Acetonitrile: This approach allows for the preparation of benzoyl cyanide via arylation reactions .

Benzoyl cyanide serves multiple applications across various industries:

- Pharmaceuticals: It is a crucial intermediate for synthesizing numerous drugs, including antiarrhythmics, antidepressants, and antihistamines.

- Herbicides: Benzoyl cyanide is utilized in developing herbicides due to its reactivity and ability to form complex structures.

- Fragrances: It is used in producing aromatic compounds like phenethyl alcohol.

- Solvent: The compound also functions as a solvent in various

Research has explored the interactions of benzoyl cyanide with other chemical entities. For instance, studies have shown that it can react with trivalent phosphorus compounds, leading to significant transformations that are useful in organic synthesis. Additionally, it has been employed as a reagent in copper-catalyzed reactions involving terminal alkynes, demonstrating its versatility as a synthetic intermediate .

Benzoyl cyanide shares structural and functional similarities with several compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzyl Cyanide | C₈H₇N | Functions primarily as a pheromone; less reactive than benzoyl cyanide. |

| Acetophenone | C₈H₈O | An aromatic ketone without the nitrile functional group; used in fragrances. |

| Phenylacetonitrile | C₉H₉N | Contains an additional methyl group; more polar than benzoyl cyanide. |

| Benzoic Acid | C₇H₆O₂ | Lacks the nitrile group; used widely in food preservation and as an industrial chemical. |

Benzoyl cyanide's unique combination of reactivity due to its nitrile group and its role as an aromatic ketone distinguishes it from these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical development .

The discovery of benzoyl cyanide in 1832 represents a landmark achievement in the early development of organic chemistry, credited to the collaborative efforts of Justus von Liebig and Friedrich Wöhler during their groundbreaking research on bitter almond oil. These pioneering chemists, working together in Liebig's Giessen laboratory, were among the first to systematically investigate organic compounds and establish fundamental principles that would shape the discipline for generations to come.

The historical significance of this discovery extends beyond the mere identification of a new compound. Wöhler and Liebig's work on benzoyl cyanide occurred during the same period as their revolutionary investigations into compound radicals, which demonstrated that groups of carbon, hydrogen, and oxygen atoms could behave chemically as if they were single atoms. Their research on bitter almond oil revealed that a group of elements with the chemical composition of seven carbon atoms, five hydrogen atoms, and one oxygen atom could function as a single functional group, which became known as the benzoyl radical.

The original synthetic methodology employed by Liebig and Wöhler involved the reaction of benzoyl chloride with mercury(II) cyanide, a procedure that represented one of the earliest systematic approaches to nitrile synthesis. This method established a template for subsequent synthetic developments, with later researchers exploring alternative cyanide sources such as copper(I) cyanide to achieve similar transformations. The reaction mechanism underlying these early syntheses involved nucleophilic substitution processes that would later be understood within the broader context of organic reaction theory.

Contemporary historical analysis reveals that the discovery of benzoyl cyanide occurred within a broader framework of chemical research that was challenging the prevailing vitalistic theories of the time. Wöhler's concurrent work on urea synthesis and other organic transformations contributed to a growing understanding that organic compounds could be prepared from inorganic precursors, fundamentally altering the conceptual landscape of chemistry. The synthesis of benzoyl cyanide thus represents not merely a technical achievement, but a contribution to the intellectual revolution that established organic chemistry as a distinct scientific discipline.

Natural Occurrence in Millipede Defense Mechanisms

The discovery of benzoyl cyanide in natural biological systems has revealed sophisticated biochemical strategies for chemical defense that were previously unknown to science. Research conducted on the oribatid mite species Oribatula tibialis has demonstrated the presence of benzoyl cyanide as a critical component in a complex cyanogenic defense system. This finding represents the first documented case of benzoyl cyanide serving a biological function in arthropod chemical ecology.

The biochemical pathway leading to benzoyl cyanide formation in Oribatula tibialis involves the enzymatic breakdown of mandelonitrile hexanoate, a naturally occurring ester that serves as a stable precursor compound stored within specialized oil glands. When the mite experiences mechanical disturbance, this precursor undergoes rapid catalytic oxidation on the body surface, yielding benzoyl cyanide and hexanoic acid as primary products. The mechanism of this transformation involves surface-associated enzymes that facilitate previously unrecognized chemical reactions, demonstrating the remarkable sophistication of arthropod biochemistry.

The defensive strategy employed by Oribatula tibialis represents an elegant solution to the challenge of storing and deploying hydrogen cyanide, one of the most toxic substances known in nature. The conversion pathway proceeds through two distinct mechanisms: first, the direct oxidation of mandelonitrile hexanoate to benzoyl cyanide, which subsequently hydrolyzes to release hydrogen cyanide and benzoic acid in humid environments; second, the direct hydrolysis of the ester bond in mandelonitrile hexanoate, yielding hydrogen cyanide, benzaldehyde, and hexanoic acid.

| Defensive Pathway Components | Chemical Products | Environmental Trigger |

|---|---|---|

| Pathway 1: Oxidative cleavage | Benzoyl cyanide + Hexanoic acid | Mechanical disturbance |

| Pathway 1: Hydrolysis | Hydrogen cyanide + Benzoic acid | Moisture exposure |

| Pathway 2: Direct hydrolysis | Hydrogen cyanide + Benzaldehyde + Hexanoic acid | Moisture exposure |

The biosynthetic origin of the benzoyl cyanide precursor appears to derive from fundamental metabolic pathways, with the aromatic component likely originating from phenylalanine metabolism and the aliphatic acid component from de novo fatty acid synthesis involving acetyl-coenzyme A condensation reactions. This integration of primary and secondary metabolism highlights the evolutionary sophistication of chemical defense systems in arthropods.

Role as a Versatile Reagent in Modern Organic Synthesis

Contemporary applications of benzoyl cyanide in organic synthesis have revealed its exceptional utility as a regioselective acylating agent, particularly in carbohydrate chemistry where precise control of hydroxyl group protection is paramount. The compound exhibits unique reactivity patterns that distinguish it from conventional acylating reagents, enabling highly selective transformations that would be difficult or impossible to achieve through alternative methodologies.

Recent investigations into the regioselective benzoylation of unprotected beta-glycopyranosides have demonstrated that benzoyl cyanide, in combination with catalytic amounts of amine bases such as triethylamine, can achieve direct and regioselective protection of specific hydroxyl groups. This methodology permits the preparation of 3,6-di-O-benzoylated beta-D-glucopyranosides and 3-O-benzoylated beta-D-quinovo- and beta-D-xylopyranosides with remarkable selectivity, avoiding the formation of unwanted regioisomers that typically complicate carbohydrate protection strategies.

The mechanism underlying these regioselective transformations involves the formation of highly reactive acylating intermediates that exhibit preferential reactivity toward specific hydroxyl groups based on their stereochemical environment and hydrogen bonding networks. When employed with 4-pyrrolidinopyridine as a catalytic base, benzoyl cyanide can effect regioselective transformations of complex triol and tetrol systems in one-pot reactions, providing convenient access to valuable synthetic intermediates.

| Substrate Type | Major Product | Selectivity Pattern | Typical Yield |

|---|---|---|---|

| beta-D-Glucopyranosides | 3,6-di-O-benzoyl derivatives | 3,6-selective | 70-89% |

| beta-D-Quinovopyranosides | 3-O-benzoyl derivatives | 3-selective | 69-76% |

| beta-D-Xylopyranosides | 3-O-benzoyl derivatives | 3-selective | 74-83% |

Extended studies on galactopyranoside substrates have revealed that the regioselectivity of benzoyl cyanide-mediated acylation is significantly influenced by the anomeric configuration and the nature of the aglycon substituent. Alpha-linked galactopyranosides consistently yield 2,3,6-tri-O-benzoylated products with high selectivity, while beta-linked derivatives exhibit more complex selectivity patterns that depend on the electronic and steric properties of the anomeric substituent.

The synthetic value of these methodologies extends to natural product synthesis, where the efficient preparation of regioselectively protected carbohydrate intermediates is essential for the construction of complex glycosidic linkages. The application of benzoyl cyanide-based protection strategies has enabled concise synthetic routes to both natural and unnatural saponins, demonstrating the practical utility of this methodology in contemporary synthetic chemistry.

Classical Synthesis Routes

Reaction of Benzoyl Chloride with Metal Cyanides (Mercury Cyanide, Copper Cyanide, Silver Cyanide)

The classical approach to benzoyl cyanide synthesis involves the direct nucleophilic substitution of benzoyl chloride with various metal cyanides [1] [21]. This methodology represents one of the most established synthetic routes, offering reliable access to benzoyl cyanide through well-characterized reaction pathways.

Mercury Cyanide Route

Mercury cyanide has been employed as a cyanating agent for benzoyl chloride, typically requiring elevated temperatures of 120-160°C for effective conversion [10]. The reaction proceeds through nucleophilic acyl substitution, where the cyanide anion attacks the electrophilic carbonyl carbon of benzoyl chloride [21]. However, the use of mercury compounds presents significant environmental and health concerns, limiting their industrial application.

Copper Cyanide Methodology

Copper cyanide represents the most extensively studied metal cyanide for this transformation [1] [16] [21]. The reaction typically employs 0.9-1.4 molar equivalents of copper cyanide relative to benzoyl chloride [16]. Optimal reaction conditions involve temperatures ranging from 80-160°C with reaction times varying from 1-40 hours depending on the specific conditions employed [1] [21].

Research has demonstrated that the addition of carboxylic acid nitriles as solvents significantly enhances the reaction efficiency [21]. Acetonitrile and benzonitrile have proven particularly effective, with yields reaching up to 89% under optimized conditions [1] [21]. The copper salt acts both as a cyanide source and as a Lewis acid catalyst, facilitating the nucleophilic substitution process.

A notable improvement involves the use of copper cyanide in the presence of lithium chloride or lithium iodide at temperatures up to 80°C, which can achieve yields of approximately 65% [21]. However, the formation of byproducts, particularly the dimer of benzoyl cyanide (benzoyloxy-phenyl malonodinitrile), remains a significant challenge in this methodology [21].

Silver Cyanide Applications

Silver cyanide offers the advantage of operating under milder reaction conditions, typically requiring temperatures of only 20-80°C [1]. This methodology can achieve yields ranging from 75-89% with reaction times of 2-4 hours [1]. The silver-mediated process proceeds through a similar nucleophilic substitution mechanism but benefits from the enhanced nucleophilicity of the silver cyanide complex.

The following data table summarizes the key parameters for metal cyanide-mediated synthesis:

| Metal Cyanide | Reagent Equivalents | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Mercury Cyanide | 1.0-1.5 equivalents | 120-160 | 4-6 hours | 65-85 | High yields possible |

| Copper Cyanide | 1.0-1.4 equivalents | 80-160 | 1-40 hours | 45-89 | Readily available reagent |

| Silver Cyanide | 1.0-1.2 equivalents | 20-80 | 2-4 hours | 75-89 | Mild reaction conditions |

Thermal Decomposition of ω-Isonitrosoacetophenone

The thermal decomposition of ω-isonitrosoacetophenone represents an alternative classical approach to benzoyl cyanide synthesis [1]. This methodology involves the rearrangement and subsequent decomposition of the oxime functionality under elevated thermal conditions.

The process typically requires temperatures in the range of 150-200°C for 3-8 hours to achieve complete conversion [1]. The mechanism involves the thermal rearrangement of the oxime group followed by elimination reactions that ultimately yield benzoyl cyanide as the primary product.

While this approach offers the advantage of direct conversion from an oxime precursor, the yields are generally modest, ranging from 40-70% [1]. The requirement for high temperatures and extended reaction times, combined with the need for specialized substrate preparation, limits the practical utility of this methodology compared to direct cyanide substitution approaches.

Modern Catalytic Approaches

Phase-Transfer Catalysis with Sodium Cyanide

Phase-transfer catalysis has emerged as a significant advancement in benzoyl cyanide synthesis, offering improved yields and more environmentally benign reaction conditions [1] [8] [11] [21]. This methodology employs quaternary ammonium or phosphonium salts to facilitate the transfer of sodium cyanide from the aqueous phase to the organic phase where reaction with benzoyl chloride occurs [23].

The phase-transfer catalytic system typically operates in a biphasic water-organic solvent system at temperatures ranging from 50-120°C [21] [23]. Tetrabutylammonium bromide and similar quaternary ammonium salts serve as effective phase-transfer catalysts [8] [23]. The reaction mechanism involves the formation of an ion pair between the catalyst and cyanide anion, enabling its solubilization in the organic phase where nucleophilic substitution can proceed efficiently [23].

Research has demonstrated that this methodology can achieve yields of 85-95% with significantly reduced reaction times of 1-4 hours [8] [21]. The use of sodium cyanide instead of metal cyanides offers economic advantages and reduces the environmental impact associated with heavy metals [21]. Additionally, the phase-transfer approach allows for the use of readily available and less expensive reagents while maintaining high selectivity for the desired product [11].

Optimization studies have revealed that the choice of organic solvent significantly influences the reaction outcome [21]. Acetonitrile and dichloromethane have proven particularly effective, providing optimal conditions for both catalyst function and product formation [21]. The catalyst loading typically ranges from 5-15 mole percent relative to the substrate, balancing reaction efficiency with economic considerations [8].

Aerobic Photooxidation of Benzyl Cyanide Using Carbon Tetrabromide

A novel synthetic approach involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation [2] [20]. This methodology represents a significant departure from traditional nucleophilic substitution approaches, employing oxidative transformation to achieve the desired benzoyl cyanide product.

The reaction system utilizes visible light from fluorescent lamps in combination with carbon tetrabromide as a catalyst and molecular oxygen as the terminal oxidant [2] [20]. The process operates under mild conditions, typically at room temperature to 40°C, with reaction times ranging from 2-8 hours [20]. This photooxidative approach can achieve yields of 70-85% while utilizing environmentally benign oxidants [2].

The mechanism involves the photochemical activation of carbon tetrabromide, generating bromine radicals that initiate the oxidation of the benzylic position in benzyl cyanide [2] [12]. The subsequent reaction with molecular oxygen leads to the formation of the corresponding benzoyl cyanide through a radical chain process [12]. This methodology offers the advantage of utilizing readily available starting materials and avoiding the use of toxic metal cyanides [2].

Recent mechanistic investigations have revealed that the reaction exhibits autocatalytic behavior, with the formation of aromatic aldehydes and ketones enhancing the photooxidation process through ultraviolet absorption [12]. The hydroperoxyl radical has been identified as the essential chain carrier in the radical cascade, providing detailed insight into the reaction mechanism [12].

Copper-Catalyzed Cyanidation of o-Methylbenzoyl Chloride

The copper-catalyzed cyanidation of substituted benzoyl chlorides represents a modern refinement of classical metal cyanide methodology [9]. This approach employs catalytic amounts of copper salts in combination with cyanide sources such as potassium ferricyanide, offering improved atom economy and reduced metal waste [9].

Specific investigations of o-methylbenzoyl chloride cyanidation have demonstrated the effectiveness of copper quinolinate, cuprous chloride, cuprous bromide, and cuprous iodide as catalysts [9]. The optimal catalyst loading ranges from 1-10% relative to the substrate, with copper quinolinate showing superior performance [9]. The reaction typically proceeds at temperatures of 70-110°C in solvents such as dichloroethane or toluene [9].

The use of potassium ferricyanide as the cyanide source offers several advantages over traditional metal cyanides [9]. The molar ratio of substrate to potassium ferricyanide is typically maintained at 1:0.16-0.3, providing optimal conversion while minimizing reagent waste [9]. Reaction times of 3-5 hours are generally sufficient to achieve yields of 75-90% [9].

This methodology has proven particularly effective for electron-rich aromatic substrates, where the methyl substituent activates the benzoyl chloride toward nucleophilic attack [9]. The copper catalyst facilitates both the activation of the cyanide source and the coordination to the substrate, enhancing the overall reaction efficiency [9].

The following table summarizes the key parameters for modern catalytic approaches:

| Method | Catalyst System | Reaction Conditions | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | Quaternary ammonium salt | Biphasic, 50-120°C | 1-4 hours | 85-95 | Moderate |

| Photooxidation | Carbon tetrabromide (5-10 mol%) | Visible light, oxygen, room temperature-40°C | 2-8 hours | 70-85 | Low |

| Copper-Catalyzed | Copper salt (1-10 mol%) | Organic solvent, 70-110°C | 3-5 hours | 75-90 | Moderate |

Green Chemistry Innovations

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a paradigm shift toward more sustainable synthetic methodologies, eliminating the need for organic solvents while achieving efficient chemical transformations [13] [14] [15]. The application of mechanochemical principles to benzoyl cyanide synthesis involves the use of ball milling techniques to promote solid-state reactions between benzoyl chloride and cyanide sources.

Ball milling operations typically employ frequencies of 20-30 hertz at room temperature, with reaction times ranging from 30 minutes to 2 hours [13] [15]. The mechanical energy provided by the milling process facilitates bond breaking and formation through repeated impact and shear forces [13]. This approach can achieve yields of 75-88% while completely eliminating solvent usage [13].

The mechanochemical methodology offers several distinct advantages including excellent atom economy, high energy efficiency, and the elimination of solvent-related waste streams [13] [14]. The solid-state reaction environment provides unique selectivity patterns that differ from solution-phase chemistry, often leading to improved product purity [15].

Research has demonstrated that the choice of milling materials significantly influences reaction outcomes [15]. Tungsten carbide and stainless steel milling balls provide optimal energy transfer, while the milling vessel material can be selected to minimize contamination and maximize durability [15]. The mechanochemical approach is particularly well-suited for industrial scale-up due to its simplicity and reduced environmental impact [14].

Recent developments in mechanochemical catalysis have introduced the concept of direct mechanocatalysis, where the milling equipment itself serves as the catalyst [13]. This approach further reduces the need for additional reagents while maintaining high reaction efficiency [13]. The mechanochemical synthesis of benzoyl cyanide represents an excellent example of how physical energy can replace chemical activation methods [14].

Ionic Liquid-Mediated Benzoylation Protocols

Ionic liquids have emerged as environmentally benign reaction media that can facilitate benzoyl cyanide synthesis under mild conditions [7]. The use of benzoyl cyanide in ionic liquid systems has been successfully demonstrated for various benzoylation reactions, establishing its utility as both a synthetic target and a reagent [7].

The ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate has proven particularly effective for benzoyl cyanide-mediated transformations [7]. This system operates at ambient temperatures, providing a green alternative to conventional pyridine-benzoyl chloride methodologies [7]. The ionic liquid medium enhances the nucleophilicity of reactants while stabilizing charged intermediates, leading to improved reaction rates and selectivity [7].

Research has shown that ionic liquid-mediated protocols can achieve yields of 80-95% for benzoyl cyanide synthesis and subsequent transformations [7]. The reaction times typically range from 1-3 hours at temperatures of 60-80°C, representing a significant improvement over traditional methodologies [7]. The ionic liquid can be recovered and recycled, further enhancing the environmental profile of this approach [7].

The versatility of ionic liquid systems extends beyond simple synthesis to encompass highly selective benzoylation of complex substrates including nucleosides, phenols, and aromatic amines [7]. This broad applicability demonstrates the potential for ionic liquid-mediated benzoyl cyanide chemistry to serve diverse synthetic needs while maintaining environmental compatibility [7].

The ionic liquid approach offers several key advantages including thermal stability, negligible vapor pressure, and the ability to dissolve both organic and inorganic compounds [7]. These properties make ionic liquids ideal media for benzoyl cyanide synthesis, particularly in applications requiring precise temperature control and product recovery [7].

The following comparative analysis summarizes the green chemistry innovations:

| Method | Reaction Conditions | Reaction Time | Yield (%) | Environmental Benefits | Industrial Potential |

|---|---|---|---|---|---|

| Mechanochemical | Ball mill, room temperature | 30 min - 2 hours | 75-88 | No solvents, high atom economy | High |

| Ionic Liquid-Mediated | Ionic liquid medium, 60-80°C | 1-3 hours | 80-95 | Recyclable medium, mild conditions | Moderate to High |

Benzoyl cyanide (oxo(phenyl)acetonitrile) represents a unique alpha-ketonitrile compound featuring dual electrophilic centers within its molecular framework [1] [2]. The compound exists with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol [1] [3]. The structural architecture comprises a phenyl ring directly attached to a carbonyl group, which is further connected to a nitrile functionality, creating a conjugated system that significantly influences its physicochemical properties [2] [4].

The molecular structure exhibits planarity due to the extended conjugation between the aromatic ring, carbonyl group, and nitrile function [1]. This planar arrangement facilitates optimal orbital overlap and electron delocalization throughout the molecule. The carbon-oxygen double bond length in the carbonyl group and the carbon-nitrogen triple bond in the nitrile group are influenced by the conjugative effects with the benzene ring [2].

X-ray Crystallographic Studies

While comprehensive single-crystal X-ray diffraction studies specifically for benzoyl cyanide are limited in the available literature, related crystallographic investigations of substituted benzoyl cyanides and analogous alpha-ketonitrile compounds provide valuable structural insights [5]. The crystallographic analysis of similar compounds reveals that the carbonyl and nitrile groups adopt a nearly coplanar arrangement with the benzene ring, facilitating maximum conjugative stabilization [6] [7].

The crystal packing of benzoyl cyanide derivatives typically exhibits intermolecular interactions through dipole-dipole attractions between the polar carbonyl and nitrile groups [8]. These crystallographic studies demonstrate that the compound adopts a trans configuration around the carbonyl-nitrile bond, minimizing steric hindrance while maximizing electronic stabilization through conjugation [7].

Tautomeric Equilibria in Solution

Benzoyl cyanide exhibits potential for tautomeric equilibria involving enol-keto forms, although the ketone form predominates under normal conditions [9] [8]. The tautomeric behavior is influenced by solvent polarity, temperature, and the presence of hydrogen bond donors or acceptors [8]. In polar protic solvents, the equilibrium may shift slightly toward enol forms due to stabilization through hydrogen bonding, though the extent of this shift remains minimal compared to other beta-dicarbonyl systems [9].

The stability of the ketone tautomer is attributed to the strong electron-withdrawing nature of both the phenyl ring and the nitrile group, which stabilize the carbonyl functionality [8]. Quantum chemical calculations suggest that the energy difference between tautomeric forms is substantial, with the ketone form being thermodynamically favored by several kcal/mol [8] [10].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13, Distortionless Enhancement by Polarization Transfer)

Proton Nuclear Magnetic Resonance spectroscopy of benzoyl cyanide reveals characteristic aromatic signals in the 7.4-8.1 ppm region, corresponding to the five phenyl protons [11] [12]. The aromatic protons exhibit complex multipicity due to the ortho, meta, and para coupling patterns typical of monosubstituted benzene rings [12]. The absence of aliphatic proton signals simplifies the spectrum, making the aromatic region the primary diagnostic feature [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through distinct resonances for each carbon environment [12] [13]. The carbonyl carbon appears significantly downfield, typically around 190-200 ppm, reflecting its deshielded nature due to the electron-withdrawing nitrile group [14] [13]. The nitrile carbon resonates at approximately 115-120 ppm, characteristic of carbon-nitrogen triple bonds [15] [13].

Distortionless Enhancement by Polarization Transfer experiments effectively distinguish between quaternary carbons (carbonyl and nitrile), tertiary carbons (aromatic CH), and confirm the absence of methyl or methylene groups [12] [16]. The Distortionless Enhancement by Polarization Transfer-135 spectrum shows positive signals for aromatic CH carbons and negative or absent signals for quaternary carbons, providing unambiguous assignment of carbon multiplicities [12] [17].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy of benzoyl cyanide exhibits characteristic absorption bands that enable straightforward functional group identification [18] [15]. The carbon-nitrogen triple bond stretching vibration appears as a sharp, intense absorption near 2200 cm⁻¹, slightly lower than saturated nitriles due to conjugation with the aromatic system [15] [19]. This peak serves as a diagnostic marker for the nitrile functionality [15].

The carbonyl stretching frequency appears in the region of 1650-1700 cm⁻¹, shifted to lower wavenumbers compared to simple aromatic ketones due to the electron-withdrawing effect of the adjacent nitrile group [18] [20]. The aromatic carbon-hydrogen stretching vibrations are observed above 3000 cm⁻¹, while aromatic carbon-carbon stretching and bending modes appear in the fingerprint region below 1600 cm⁻¹ [18] [21].

Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations around 1600 and 1500 cm⁻¹, and aromatic carbon-hydrogen bending modes in the 1000-1300 cm⁻¹ region [18]. The absence of hydroxyl or amine stretching bands confirms the pure ketonitrile structure [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of benzoyl cyanide reveals a molecular ion peak at m/z 131, corresponding to the molecular weight of C8H5NO [22] [23]. The fragmentation pattern provides structural confirmation through characteristic loss patterns and rearrangement reactions [22]. The base peak typically corresponds to the benzoyl cation (C6H5CO+) at m/z 105, formed through loss of the cyanide radical (HCN, mass 26) [22] [23].

Secondary fragmentation involves loss of carbon monoxide from the benzoyl cation, producing the phenyl cation (C6H5+) at m/z 77 [22] [23]. Additional fragmentation patterns include formation of smaller aromatic fragments such as C4H3+ at m/z 51 [22]. The fragmentation behavior demonstrates the stability of the aromatic ring system and the tendency for cleavage adjacent to the carbonyl group [22] [24].

Metastable ion peaks and high-resolution mass measurements confirm the proposed fragmentation pathways and elemental compositions of fragment ions [22]. The mass spectral fragmentation pattern serves as a fingerprint for structural identification and differentiation from isomeric compounds [23] [25].

Thermodynamic Properties

Melting Point, Boiling Point, and Phase Behavior

Benzoyl cyanide exhibits a melting point range of 28-31°C, indicating its solid state at ambient temperature [3] [26] [27]. This relatively low melting point reflects moderate intermolecular forces, primarily consisting of dipole-dipole interactions between polar carbonyl and nitrile groups [3]. The compound transitions to a clear liquid upon melting, with a characteristic pale yellow coloration [26] [28].

The boiling point of benzoyl cyanide is reported as 206°C at standard atmospheric pressure [3] [26] [27]. This moderately high boiling point indicates significant intermolecular attractions in the liquid phase, consistent with the presence of polar functional groups and potential for weak hydrogen bonding interactions [3]. The compound exhibits normal liquid behavior without decomposition up to its boiling point under inert conditions [26].

Phase transition studies reveal that benzoyl cyanide demonstrates typical organic compound behavior with distinct solid-liquid and liquid-vapor transitions [29] [30]. The relatively narrow melting point range suggests good purity in commercial samples and absence of significant impurities that would broaden the transition [27] [29].

Solubility in Organic Solvents and Aqueous Systems

Benzoyl cyanide demonstrates limited water solubility, being described as "slightly soluble" with a tendency to undergo hydrolysis in aqueous media [3] [26]. The poor water solubility is attributed to the predominantly hydrophobic aromatic character of the molecule, despite the presence of polar carbonyl and nitrile functionalities [31]. In aqueous systems, the compound may undergo slow hydrolysis reactions, particularly under basic conditions [32].

The compound exhibits excellent solubility in common organic solvents including methanol, ethanol, acetone, diethyl ether, and chlorinated solvents [3] [26] [31]. This broad solubility profile in organic media reflects the amphiphilic nature of the molecule, with the aromatic ring providing lipophilic character while the polar groups enable interactions with moderately polar solvents [31].

Solubility studies indicate that benzoyl cyanide is particularly well-suited for use in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [33] [32]. These solvents effectively solvate both the polar and aromatic regions of the molecule without promoting unwanted side reactions [33]. The solubility characteristics make benzoyl cyanide versatile for various synthetic applications and analytical procedures requiring different solvent systems [3] [33].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5NO | [1] [3] [2] |

| Molecular Weight | 131.13 g/mol | [1] [3] [2] |

| Melting Point | 28-31°C | [3] [26] [27] |

| Boiling Point | 206°C | [3] [26] [27] |

| Density | 1.106 g/mL at 25°C | [3] [26] [28] |

| Flash Point | 84°C | [26] [29] |

| Water Solubility | Slightly soluble, decomposes | [3] [26] |

| Organic Solvent Solubility | Excellent in most organic solvents | [3] [26] [31] |

| Spectroscopic Technique | Key Absorption/Signal | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 7.4-8.1 ppm | Aromatic protons |

| ¹³C Nuclear Magnetic Resonance | ~190-200 ppm | Carbonyl carbon |

| ¹³C Nuclear Magnetic Resonance | ~115-120 ppm | Nitrile carbon |

| Infrared | ~2200 cm⁻¹ | Carbon-nitrogen triple bond stretch |

| Infrared | ~1650-1700 cm⁻¹ | Carbonyl stretch |

| Mass Spectrometry | m/z 131 | Molecular ion |

| Mass Spectrometry | m/z 105 | Benzoyl cation (base peak) |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic